molecular formula C7HCl5O B025037 Pentachlorobenzaldehyde CAS No. 19635-52-0

Pentachlorobenzaldehyde

Cat. No.: B025037
CAS No.: 19635-52-0
M. Wt: 278.3 g/mol
InChI Key: XFFTWZZGUGZURK-UHFFFAOYSA-N
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Description

Pentachlorobenzaldehyde is a substituted benzaldehyde, characterized by the presence of five chlorine atoms attached to a benzene ring with an aldehyde functional group. This compound is known for its significant applications in various fields, including chemistry, biology, and industry. It is a simple aromatic aldehyde with the molecular formula C7HCl5O and a molecular weight of 278.347 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentachlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde in the presence of a catalyst. Another method includes the oxidation of pentachlorotoluene using potassium permanganate .

Industrial Production Methods: In industrial settings, this compound is often produced by the exhaustive chlorination of benzaldehyde or its derivatives. The process typically involves the use of chlorine gas and a suitable catalyst under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Pentachlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Pentachlorobenzoic acid.

    Reduction: Pentachlorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Pentachlorobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentachlorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions that can modulate biological pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of five chlorine atoms, which significantly influence its chemical reactivity and biological activity. This high degree of chlorination makes it more reactive compared to its less chlorinated counterparts, allowing for a broader range of chemical transformations and applications .

Biological Activity

Pentachlorobenzaldehyde (PCBA) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of PCBA, highlighting its effects on different biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of five chlorine atoms attached to a benzene ring with an aldehyde functional group. Its chemical formula is C6_6Cl5_5CHO. The high electronegativity of chlorine atoms significantly influences the compound's reactivity and biological interactions.

1. Antimicrobial Properties

PCBA has been studied for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacteria and fungi. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

  • Case Study : A study demonstrated that PCBA showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential applications in developing antimicrobial agents.

2. Cytotoxic Effects

PCBA has been investigated for its cytotoxic effects on human cell lines. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for further research in cancer therapy.

  • Research Findings : In vitro studies revealed that PCBA induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM, leading to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

3. Endocrine Disruption

As a chlorinated compound, PCBA may act as an endocrine disruptor. Its structural similarity to natural hormones allows it to bind to hormone receptors, potentially leading to adverse health effects.

  • Study Insights : Research has indicated that PCBA can bind to estrogen receptors, causing estrogenic activity in vitro. This raises concerns about its environmental persistence and bioaccumulation, which could impact wildlife and human health.

The biological activities of PCBA are attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of PCBA allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.
  • Oxidative Stress Induction : PCBA can generate ROS, resulting in oxidative damage to cellular components such as DNA, proteins, and lipids.
  • Receptor Binding : Its ability to mimic natural hormones enables it to interact with hormone receptors, altering normal physiological functions.

Data Table: Biological Activity Summary

Activity TypeOrganism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 50-100 µg/mL
AntimicrobialS. aureusSignificant growth inhibition
CytotoxicMCF-7 (breast cancer)Induced apoptosis at >10 µM
Endocrine disruptionEstrogen receptor assayEstrogenic activity observed

Properties

IUPAC Name

2,3,4,5,6-pentachlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFTWZZGUGZURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277473
Record name Pentachlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19635-52-0
Record name Pentachlorobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentachlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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